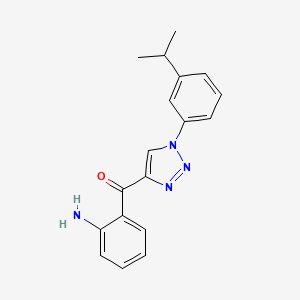

(2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

(2-aminophenyl)-[1-(3-propan-2-ylphenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12(2)13-6-5-7-14(10-13)22-11-17(20-21-22)18(23)15-8-3-4-9-16(15)19/h3-12H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMQEYZKUYTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N2C=C(N=N2)C(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Isopropylphenyl Azide

The azide component, 1-azido-3-isopropylbenzene, is prepared from 3-isopropylaniline via diazotization and subsequent azide substitution.

Procedure :

Propargylation of 2-Nitrobenzoyl Chloride

The alkyne precursor, 2-nitrobenzoylpropagylamide, is synthesized via nucleophilic substitution:

Procedure :

CuAAC Reaction

The triazole core is assembled using Cu(I) catalysis:

-

Catalyst : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol:H₂O (3:1).

-

Reagents : 2-Nitrobenzoylpropagylamide (1.0 eq) and 1-azido-3-isopropylbenzene (1.1 eq).

-

Temperature : 60°C, 12 h.

-

Yield : 92% (isolated via recrystallization from ethanol).

Mechanistic Insight : The reaction proceeds via a stepwise mechanism, where Cu(I) coordinates the alkyne, facilitating azide cycloaddition to form the 1,4-disubstituted triazole.

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

The nitro group in the intermediate (2-nitrophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone is reduced to an amine using hydrogen gas and palladium catalysts.

-

Substrate : 2-Nitrophenyl-triazole-methanone (5.0 g, 0.017 mol) in methanol:THF (1:1, 100 mL).

-

Catalyst : 10% Pd/C (0.5 g).

-

Conditions : H₂ gas (4 atm) in a Parr autoclave, 25°C, 16 h.

-

Yield : 93% (4.11 g) as pale-yellow crystals.

Advantages : High yield, minimal byproducts, and scalability.

Alternative Reduction Methods

Comparative studies highlight other methods:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Sodium Dithionite | NH₄OH/EtOH/H₂O, 70°C, 4 h | 25% | |

| Hydrazine Hydrate | Ni Catalyst, EtOH, 30–40°C | 79% | |

| Raney Nickel Hydrogenation | H₂ (4.5 atm), 25°C, 0.5 h | 87% |

Key Finding : Catalytic hydrogenation with Pd/C outperforms other methods in yield and efficiency.

Friedel-Crafts Acylation for Methanone Formation

An alternative route involves Friedel-Crafts acylation to install the ketone moiety early in the synthesis.

Procedure :

-

Substrate : 2-Nitrobenzoyl chloride (1.0 eq) reacts with 1-(3-isopropylphenyl)-1H-1,2,3-triazole (1.1 eq) in anhydrous AlCl₃ (1.5 eq) and DCM.

-

Conditions : Reflux, 8 h.

-

Yield : 68% after column chromatography (SiO₂, hexane:acetone = 5:1).

Limitation : Lower yield due to steric hindrance from the triazole group.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion. The inhibition of IDO1 leads to enhanced immune responses against tumors, making these compounds valuable in cancer immunotherapy .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activity. The compound has been evaluated for its efficacy against various pathogens. Research suggests that modifications to the triazole ring can enhance antibacterial and antifungal activities, providing a pathway for developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may offer neuroprotective benefits. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects, making them candidates for treating neurodegenerative diseases .

Serotonin Modulation

Recent patents have highlighted the potential of triazole-containing compounds as serotonin modulators, useful in treating serotonin-mediated disorders such as depression and anxiety . The structural characteristics of (2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone may contribute to its pharmacological profile in this context.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported on a series of triazole derivatives where (2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone was included among tested compounds. The results demonstrated significant IDO1 inhibition with an IC50 value in the low nanomolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. Results indicated effective inhibition at various concentrations, supporting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The aminophenyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Analysis of Substituent Effects

Aryl Group Variations :

- Electron-Donating vs. Electron-Withdrawing Groups :

- Compound 14n’s 3-isopropylphenyl group (electron-donating) contrasts with 5d’s 4-chlorophenyl (electron-withdrawing). This difference may explain 14n’s high affinity for ERRα versus 5d’s antimicrobial activity . Amino Functionality: The 2-aminophenyl group in 14n is absent in analogs like Compound 8b (chlorobenzyl) and LOHWIP (morpholino). This amino group likely enhances hydrogen-bonding interactions critical for ERRα inhibition .

Biological Target Specificity: Anticancer vs. Antimicrobial Activity: While 14n targets ERRα in breast cancer, compounds like 8b and 5d exhibit antifungal or antibacterial effects. This divergence underscores how minor structural changes redirect biological activity .

Pharmacokinetic Profiles :

Key Research Findings

- ERRα Inhibition : Compound 14n’s sub-micromolar IC50 surpasses many triazole-based inhibitors, likely due to optimal steric and electronic complementarity with ERRα’s binding pocket .

- Antifungal Activity : Compound 8b ’s chlorobenzyl group enhances hydrophobicity, improving interactions with fungal cell membranes .

Biological Activity

The compound (2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a triazole ring, which is known for its diverse biological activities, including anti-cancer and antimicrobial properties. The presence of the 2-amino group on the phenyl ring enhances its interaction with biological targets.

The biological activity of (2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone can be attributed to several mechanisms:

-

Indoleamine 2,3-dioxygenase (IDO) Inhibition :

- IDO is a key enzyme in tryptophan metabolism that plays a significant role in immune response modulation. Inhibitors of IDO can enhance anti-tumor immunity by preventing immune suppression.

- Studies have shown that triazole derivatives exhibit potent IDO inhibition, with some compounds demonstrating IC50 values in the low nanomolar range .

-

Antimicrobial Activity :

- Triazole compounds have been reported to possess antimicrobial properties against various pathogens. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Minimum inhibitory concentrations (MIC) were evaluated against common pathogens like Staphylococcus aureus and Escherichia coli, with promising results comparable to established antibiotics .

Efficacy in Assays

A series of experiments have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : The compound was tested on various cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited an IC50 value of approximately 34 nM against certain cancer cells, indicating strong anti-cancer properties .

- Antimicrobial Testing : The antimicrobial activity was evaluated using standard protocols against a panel of bacterial strains. The results indicated that the compound had comparable efficacy to ampicillin against E. coli and S. aureus, with MIC values suggesting it could serve as a potential therapeutic agent .

Case Studies

Several studies have highlighted the potential applications of (2-aminophenyl)(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone:

-

Cancer Therapy :

- A study focused on optimizing triazole derivatives for IDO inhibition reported that modifications to the triazole scaffold could lead to enhanced anti-cancer activity. The compound's ability to inhibit IDO suggests it may be effective in combination therapies aimed at enhancing immune responses in cancer patients .

- Antimicrobial Applications :

Summary Table of Biological Activities

Q & A

Q. What steps ensure reproducibility in multi-step syntheses of this compound?

- Answer: Standardize protocols for:

- Azide precursor synthesis : Confirm diazotization (NaNO₂, HCl) and azide substitution (NaN₃) completion via ¹H NMR .

- Workup procedures : Use inert atmospheres (N₂/Ar) to prevent amine oxidation.

Document reaction parameters (e.g., stirring rate, exact solvent volumes) in detail to minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.